2-Amino-2-phenylethanol

Vue d'ensemble

Description

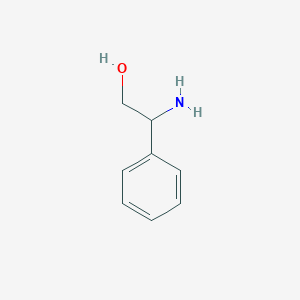

2-Amino-2-phenylethanol is a compound with the molecular formula C8H11NO . It is also known by other names such as 2-Phenylglycinol, DL-2-Phenylglycinol, and DL-Phenylglycinol .

Synthesis Analysis

A novel series of 2-amino-2-phenylethanol derivatives were developed as β2-adrenoceptor agonists . About 150 compounds, including derivatives of fenoterol, 2-amino-1-phenylethanol, and 2-amino-2-phenylethanol, were obtained or synthesized .Molecular Structure Analysis

The molecular structure of 2-Amino-2-phenylethanol consists of a phenyl group (a benzene ring) attached to a carbon atom, which is also attached to an amino group (NH2) and a hydroxyl group (OH) .Chemical Reactions Analysis

In the development of β2-adrenoceptor agonists, 2-amino-2-phenylethanol and its derivatives were initially screened for their β-adrenoceptor-mediated activities in the guinea pig tracheal smooth muscle relaxation assay or the cardiomyocyte contractility assay .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-phenylethanol is 137.18 g/mol . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Applications De Recherche Scientifique

Control of Fusarium graminearum in Wheat

2-Amino-2-phenylethanol has been found to have a biocontrol function on Fusarium graminearum, a devastating disease of wheat . It alters the amino acid pathways of F. graminearum, affecting its normal life activities . This research provides new ideas for green prevention and control of wheat Fusarium head blight (FHB) in the field .

Inhibition of Mycotoxin Production

2-Amino-2-phenylethanol can inhibit the production of mycotoxins (DON, 3-ADON, 15-ADON) by F. graminearum and reduce grain contamination . This is particularly important as mycotoxins produced by F. graminearum can pollute the grain and harm human and animal health .

Alteration of Microbial Life Activities

Metabolomics analysis indicated that 2-phenylethanol altered the amino acid pathways of F. graminearum, affecting its normal life activities . This suggests potential applications in the field of microbial control and manipulation.

Intermediate in Organic Synthesis

(S)- (+)-2-Amino-1-phenylethanol is used as an intermediate in organic synthesis . It is involved in the preparation of enantiopure ®-octopamine, ®-tembamide and ®-aegeline .

Production of Aromatic Alcohols

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with diverse applications in cosmetics, food, beverages, and pharmaceutical industries . 2-Amino-2-phenylethanol could potentially be used in the bioproduction of 2-PE.

Potential Use in Cosmetics, Food, Beverages, and Pharmaceutical Industries

Given its role in the production of aromatic alcohols, 2-Amino-2-phenylethanol could potentially find applications in the cosmetics, food, beverages, and pharmaceutical industries .

Mécanisme D'action

Target of Action

2-Amino-2-phenylethanol is known to interact with β2-adrenoceptors . These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac contractility .

Mode of Action

The compound acts as an agonist for the β2-adrenoceptor, stimulating cellular cAMP production . This interaction leads to a cascade of intracellular events, resulting in the physiological responses associated with β2-adrenoceptor activation .

Biochemical Pathways

2-Amino-2-phenylethanol is involved in the Shikimate and Ehrlich pathways . In the Shikimate pathway, it contributes to the production of phenylpyruvate, a precursor to the Ehrlich pathway . The Ehrlich pathway then leads to the biosynthesis of 2-phenylethanol .

Pharmacokinetics

Phenylethanolamine, after intravenous administration to dogs, was found to follow a “two-compartment model”, with a plasma half-life of about 30 minutes .

Result of Action

The activation of β2-adrenoceptors by 2-Amino-2-phenylethanol can lead to various cellular effects, including smooth muscle relaxation and increased cardiac contractility . This can have therapeutic implications in conditions such as asthma and heart failure .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJGQCXFSSHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-phenylethanol | |

CAS RN |

7568-92-5, 56613-80-0 | |

| Record name | Phenylglycinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, beta-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-beta-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-2-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

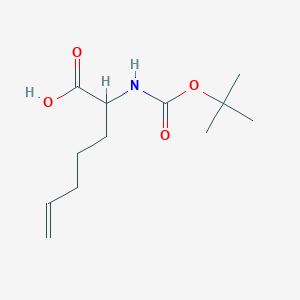

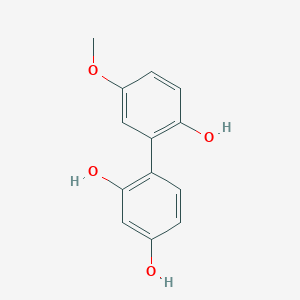

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

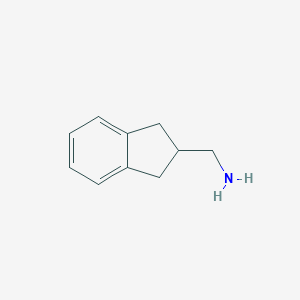

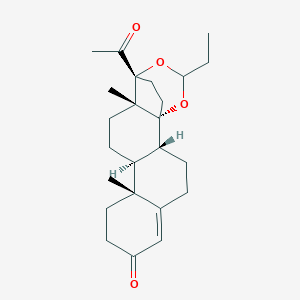

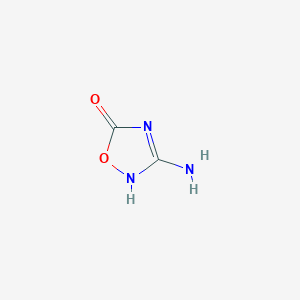

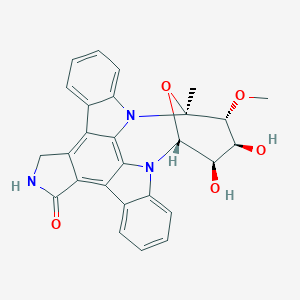

Feasible Synthetic Routes

Q & A

ANone: The specific interaction of 2-Amino-2-phenylethanol with its target depends heavily on the context of its application. It is often utilized as a chiral auxiliary or building block in the synthesis of various compounds, including pharmaceuticals and catalysts.

- As a chiral auxiliary: In asymmetric synthesis, 2-Amino-2-phenylethanol can be incorporated into a molecule to direct the stereochemistry of subsequent reactions. [] For instance, it has been used in the synthesis of (1R,3S)-cis-chrysanthemic acid, a key component of pyrethroid insecticides. [] The chiral center of 2-Amino-2-phenylethanol influences the spatial arrangement of reactants, favoring the formation of one enantiomer over the other.

- In metal complexes: 2-Amino-2-phenylethanol can act as a ligand in metal complexes, coordinating through its nitrogen and oxygen atoms. [, , , ] The resulting complexes can exhibit interesting properties, such as DNA binding and cleavage activity. [, , , ] The interaction with DNA is often studied to assess the potential of these complexes as antitumor agents. The exact mode of interaction and downstream effects depend on the metal ion and other ligands present in the complex.

- As a precursor for catalysts: Derivatives of 2-Amino-2-phenylethanol, such as N-boranes and tris(oxazaborolidine)borazines, can act as catalysts in asymmetric reductions of prochiral ketones. [] These catalysts facilitate the formation of chiral alcohols with high enantioselectivity. The mechanism involves the formation of a chiral environment around the metal center, which promotes the preferential approach and reduction of one face of the ketone over the other.

A:

- Stability in Reactions: It can be employed in reactions involving strong bases and reducing agents, highlighting its robustness. [, ]

- Temperature Stability: While specific data on its thermal decomposition point may require further investigation, it has been used in reactions conducted at elevated temperatures (e.g., 90°C), indicating a reasonable degree of thermal stability. []

- Applications:

- Its stability in a range of conditions makes it suitable for applications like the resolution of racemic mixtures, where it can form diastereomeric salts with chiral acids. [] This property is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is crucial.

ANone: While 2-Amino-2-phenylethanol itself is not a catalyst, its derivatives and metal complexes show interesting catalytic behavior.

- Asymmetric Reduction of Ketones:

- N-Borane Derivatives: Chiral N-borane derivatives of 2-Amino-2-phenylethanol have been successfully used as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols. [] The reaction mechanism likely involves the formation of a six-membered ring transition state, where the boron atom coordinates to both the carbonyl oxygen of the ketone and the nitrogen of the amino alcohol. This creates a chiral environment, leading to enantioselective hydride transfer from the borane to the ketone.

- Tris(oxazaborolidine)borazines: Similarly, cyclic trimeric borazine derivatives of 2-Amino-2-phenylethanol also exhibit catalytic activity in asymmetric ketone reduction, achieving high enantioselectivities. []

- Hydrogenolytic Asymmetric Transaminations:

- 2-Amino-2-phenylethanol has been explored as a chiral source in hydrogenolytic asymmetric transaminations of 2-keto acids to produce chiral amino acids. [] The stereoselectivity of these reactions is influenced by factors such as the solvent, base, and substituents on the 2-keto acid. The exact mechanism by which 2-Amino-2-phenylethanol imparts chirality in this context requires further investigation.

ANone: While the provided abstracts do not explicitly detail computational studies specifically on 2-Amino-2-phenylethanol, they highlight areas where such approaches could provide valuable insights:

- DFT Calculations: Density Functional Theory (DFT) calculations can be used to study the stability and reactivity of 2-Amino-2-phenylethanol and its derivatives. For instance, DFT calculations were used to investigate the hydrogen bonding interactions between a chiral calix[4]arene crown-6 carboxylic acid and 2-Amino-2-phenylethanol enantiomers, providing insights into the enantioselective recognition process. []

ANone: SAR studies on 2-Amino-2-phenylethanol are often conducted in the context of its derivatives or when it's part of a larger molecule. Some observed trends include:

- N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the resolving ability of 2-Amino-2-phenylethanol derivatives. For example, N-methyl and N-benzyl substituents were found to enhance the separation of ortho-halomandelic acid enantiomers compared to the unsubstituted 2-Amino-2-phenylethanol. []

- Aromatic Substitution: The electronic nature of substituents on the phenyl ring of 2-Amino-2-phenylethanol can influence its binding affinity and enantioselectivity towards chiral hosts. Studies using azophenolic crown ethers revealed that electron-donating groups on both the host and guest aromatic rings generally increased the association constants, while electron-withdrawing groups had the opposite effect. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.